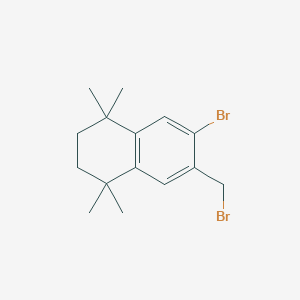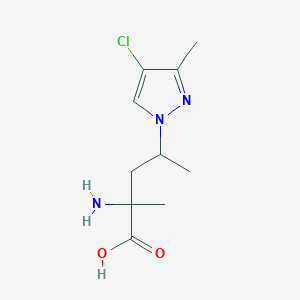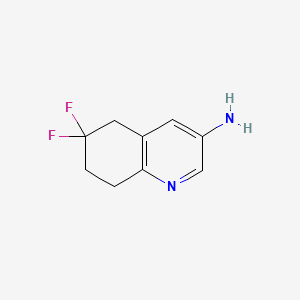
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine is a chemical compound with the molecular formula C9H10F2N2 It is a derivative of tetrahydroquinoline, featuring two fluorine atoms at the 6th position and an amine group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common method includes the fluorination of a tetrahydroquinoline precursor followed by amination. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions.
化学反应分析
Types of Reactions
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce any oxidized forms of the compound back to its original state.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various substituted tetrahydroquinolines.
科学研究应用
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
相似化合物的比较
Similar Compounds
5,6,7,8-Tetrahydroquinolin-3-amine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
6-Fluoro-5,6,7,8-tetrahydroquinolin-3-amine: Contains only one fluorine atom, which may affect its stability and binding affinity.
6,6-Difluoro-5,6,7,8-tetrahydroquinoline: Lacks the amine group, leading to different applications and reactivity.
Uniqueness
6,6-Difluoro-5,6,7,8-tetrahydroquinolin-3-amine is unique due to the presence of two fluorine atoms and an amine group, which confer specific chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various scientific research fields.
属性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC 名称 |
6,6-difluoro-7,8-dihydro-5H-quinolin-3-amine |
InChI |
InChI=1S/C9H10F2N2/c10-9(11)2-1-8-6(4-9)3-7(12)5-13-8/h3,5H,1-2,4,12H2 |
InChI 键 |
CTXILVWCYVZTHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CC2=C1N=CC(=C2)N)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Difluoromethyl)-3-methoxycyclobutyl]methanol](/img/structure/B15303181.png)
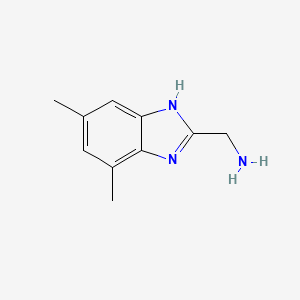
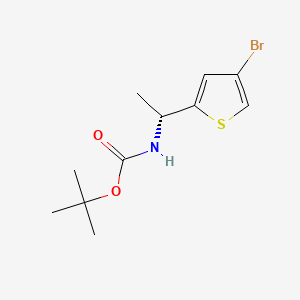
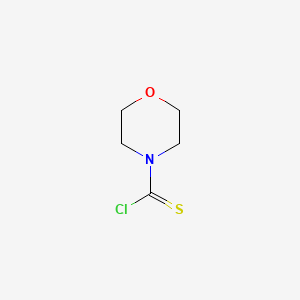
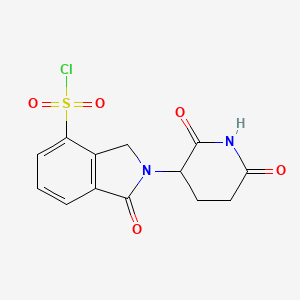

![bis(4-methylbenzene-1-sulfonic acid), N-methyl-4-(4-{[(4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl)carbamoyl]amino}phenoxy)pyridine-2-carboxamide](/img/structure/B15303232.png)
![tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate](/img/structure/B15303239.png)
![2-[5-(4-methylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B15303248.png)

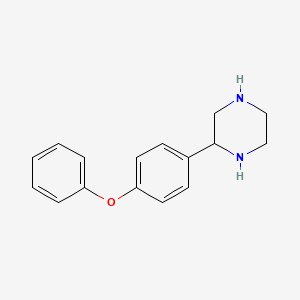
amine](/img/structure/B15303270.png)
